2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid
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Overview
Description
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and spirocyclic moieties in its structure makes it a versatile intermediate for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid typically involves the formation of the spirocyclic ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic core. This is followed by the protection of the amine group using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The spirocyclic structure can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Various reduced spirocyclic derivatives.
Substitution: Biaryl compounds or other complex molecules formed through cross-coupling reactions.
Scientific Research Applications
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a valuable tool in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester: A closely related compound with a pinacol ester protecting group on the boronic acid.
2-Aza-spiro[3.5]non-6-ene-7-boronic acid: Lacks the Boc protecting group, making it more reactive.
Spirocyclic boronic acids: A broader class of compounds with similar structural features but varying functional groups.
Uniqueness
This compound stands out due to its combination of a spirocyclic structure and a boronic acid group, which imparts unique reactivity and stability. The Boc protecting group further enhances its utility in synthetic chemistry by providing stability under various reaction conditions .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]non-6-en-7-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO4/c1-12(2,3)19-11(16)15-8-13(9-15)6-4-10(5-7-13)14(17)18/h4,17-18H,5-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEJPLQWAMWCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC2(CC1)CN(C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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